molecular formula C12H16ClNO2 B13551032 1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride

1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride

Cat. No.: B13551032
M. Wt: 241.71 g/mol
InChI Key: VZTSYRAWTHBAOZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride typically involves the reaction of 4-nitrophenylcyclopentane-1-carboxylic acid with a reducing agent to convert the nitro group to an amino group. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of lithium copper chloride (Li2CuCl4) as a catalyst and a nitrochlorobenzene-zinc reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amino compound.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)cyclopentane-1-carboxylic acid
  • 1-(4-Aminophenyl)cyclopentane-1-carbonitrile
  • 1-(4-Aminophenyl)cyclopentane-1-carboxamide

Uniqueness

1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-aminophenyl)cyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12;/h3-6H,1-2,7-8,13H2,(H,14,15);1H

InChI Key

VZTSYRAWTHBAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O.Cl

Origin of Product

United States

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